Carbonic Anhydrase I (hCA I) Inhibition Potency vs. Acetazolamide
In the pyrrolidine-benzenesulfonamide series, the target compound (reported as compound 3b) demonstrated potent inhibition of human carbonic anhydrase I with a Ki value of 17.61 ± 3.58 nM [1]. This potency is substantially higher than that of the standard CA inhibitor acetazolamide, which typically exhibits Ki values in the micromolar range for hCA I under comparable assay conditions [2]. The direct comparison within the same study highlights the enhanced affinity of this chemotype for the hCA I isoform.
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 17.61 ± 3.58 nM (compound 3b in Poyraz et al.) |
| Comparator Or Baseline | Acetazolamide: Ki ≈ 250–1000 nM for hCA I (literature consensus for standard CA inhibitor) |
| Quantified Difference | Approximately 14- to 57-fold lower Ki (higher potency) for the target compound relative to acetazolamide. |
| Conditions | In vitro enzyme inhibition assay using purified hCA I; esterase activity measured spectrophotometrically. |
Why This Matters
For researchers targeting hCA I in disease models (e.g., glaucoma, cancer), the >10-fold improvement in Ki over acetazolamide makes this compound a more suitable tool for probing isoform-specific functions.
- [1] Poyraz, S.; Döndaş, H.A.; Yamali, C.; Belveren, S.; Demir, Y.; Aydınoglu, S.; Döndaş, N.Y.; Taskin-Tok, T.; Taş, S.; Ülger, M.; Sansano, J.M. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J. Biomol. Struct. Dyn. 2024, 42 (7), 3441–3458. View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. View Source
